7-chloro-6-methoxy-4aH-quinazolin-4-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H7ClN2O2 |
|---|---|
Molecular Weight |
210.62 g/mol |
IUPAC Name |
7-chloro-6-methoxy-4aH-quinazolin-4-one |
InChI |
InChI=1S/C9H7ClN2O2/c1-14-8-2-5-7(3-6(8)10)11-4-12-9(5)13/h2-5H,1H3 |
InChI Key |
LRGOMESKHKCGHL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2C(=NC=NC2=O)C=C1Cl |
Origin of Product |
United States |
Synthetic Methodologies for 7 Chloro 6 Methoxy 4ah Quinazolin 4 One and Analogues
Established Synthetic Pathways for Quinazolinone Core Structures
The construction of the fundamental quinazolinone ring system can be achieved through a variety of synthetic strategies. These methods have evolved from classical condensation reactions to more sophisticated metal-catalyzed and multicomponent approaches, offering diverse routes to a wide array of substituted quinazolinones.
The most traditional and widely employed method for synthesizing 4(3H)-quinazolinones is the Niementowski quinazoline (B50416) synthesis, which involves the thermal condensation of anthranilic acids with amides. thieme-connect.dequora.com This reaction, first reported by Von Niementowski in 1895, typically requires high temperatures (130–150 °C) and can have lengthy reaction times. thieme-connect.dequora.com A key variation of this is the Niementowski modification of the Friedlander synthesis, which utilizes isatoic anhydride (B1165640) in place of anthranilic acid. quora.com
The general mechanism is believed to proceed through the initial formation of a Schiff base, followed by intramolecular condensation and subsequent dehydration to form the quinazolinone ring. tcichemicals.com Despite its age, the Niementowski reaction and its modifications remain a cornerstone for quinazolinone synthesis due to the ready availability of anthranilic acid derivatives. thieme-connect.degoogle.com For instance, the condensation of anthranilic acid with formamide (B127407) is a common route to the parent quinazolin-4(3H)-one. prepchem.com
| Reaction | Reactants | Conditions | Product | Reference |
| Niementowski Reaction | Anthranilic Acid, Amide | 130–150 °C | 4(3H)-Quinazolinone | thieme-connect.dequora.com |
| Friedlander-Niementowski | Isatoic Anhydride, Amide | High Temperature | 4(3H)-Quinazolinone | quora.com |
In recent years, transition-metal-catalyzed reactions have become indispensable tools for the synthesis of quinazolinones, often providing milder conditions, higher yields, and broader substrate scope compared to classical methods. masterorganicchemistry.comacs.org
Copper Catalysis: Copper-based catalysts are particularly attractive due to their low cost and abundance. quora.com They have been successfully used in various quinazolinone syntheses, including one-pot condensation reactions and cascade processes. quora.comrsc.org For example, copper(I) iodide (CuI) can catalyze a domino reaction between 2-bromobenzamide (B1207801) and aldehydes or alcohols to yield 2-substituted quinazolinones. google.com Copper(II) acetate (B1210297) has been employed for the coupling of 2-isocyanobenzoates with amines to form 3-substituted quinazolin-4-ones. sigmaaldrich.comsciencemadness.org These methods often involve the formation of new C–N bonds under oxidative conditions. prepchem.com
Palladium Catalysis: Palladium catalysts are highly efficient for constructing quinazolinone scaffolds through various cross-coupling and carbonylation reactions. sigmaaldrich.com A notable example is the palladium-catalyzed three-component reaction of 2-aminobenzamides, aryl halides, and an isocyanide, which proceeds via an isocyanide insertion/cyclization sequence to give quinazolin-4(3H)-ones in good to excellent yields. Another powerful approach is the palladium-catalyzed cascade reaction of o-nitrobenzamides with alcohols, which involves alcohol oxidation, nitro group reduction, condensation, and dehydrogenation in a single pot without external oxidants or reductants. chemicalbook.com
Iron Catalysis: Iron is an environmentally friendly and inexpensive catalyst that has found application in quinazolinone synthesis. nih.gov Iron(III) chloride (FeCl₃) can catalyze the cascade synthesis of quinazolinones from 2-halobenzoic acids and amidines without the need for additional ligands. nih.gov Iron-catalyzed C(sp³)–H oxidation followed by intramolecular C–N bond formation has also been developed as a route to quinazolines from 2-alkylamino N-H ketimines.
The table below summarizes representative metal-catalyzed approaches.
| Metal Catalyst | Reactants | Reaction Type | Key Features | Reference(s) |
| Copper (Cu) | 2-Halobenzamides, Aldehydes/Alcohols | Domino Reaction | Inexpensive, good functional group tolerance. | google.com |
| Copper (Cu) | 2-Isocyanobenzoates, Amines | Imidoylative Cross-Coupling | Environmentally benign catalyst. | sigmaaldrich.comsciencemadness.org |
| Palladium (Pd) | 2-Aminobenzamides, Aryl Halides, Isocyanides | Multi-component Reaction | Operational simplicity, moderate to excellent yields. | |
| Palladium (Pd) | o-Nitrobenzamides, Alcohols | Cascade Hydrogen Transfer | No external oxidants/reductants needed. | chemicalbook.com |
| Iron (Fe) | 2-Halobenzoic Acids, Amidines | Cascade Cyclization | Environmentally friendly, inexpensive, ligand-free. | nih.gov |
The principles of green chemistry have been increasingly applied to quinazolinone synthesis, with a focus on reducing waste, energy consumption, and the use of hazardous materials. Microwave irradiation (MWI) has emerged as a powerful tool in this regard, often leading to dramatically reduced reaction times, improved yields, and cleaner reaction profiles compared to conventional heating. quora.com
MWI has been successfully applied to the classical Niementowski reaction, significantly shortening the time required from hours to minutes. google.com Furthermore, microwave-assisted, iron-catalyzed cyclizations have been developed using water as a green solvent, representing a significant advance in environmentally benign synthesis. One-pot syntheses under microwave irradiation, for example, condensing anthranilic acid, orthoesters, and amines using recyclable catalysts, further enhance the green credentials of these methodologies. google.com The use of bio-sourced solvents like pinane (B1207555) has also been explored in microwave-assisted syntheses, favoring the cyclization step and allowing for selective preparation of either the final quinazolinone or its diamide (B1670390) intermediate.
One-pot multicomponent reactions (MCRs) and cascade (or domino) reactions are highly efficient synthetic strategies that allow for the construction of complex molecules like quinazolinones from simple precursors in a single operation. These approaches minimize purification steps, save time and resources, and align with the goals of green chemistry.
Palladium-catalyzed MCRs, such as the one-pot synthesis from 2-aminobenzamides and aryl halides with an isocyanide, exemplify this efficiency. Cascade reactions, where the product of one reaction step becomes the substrate for the next in the same pot, are also prevalent. For instance, an iron-catalyzed cascade synthesis of quinazolinones from 2-halobenzoic acids proceeds without the need to isolate intermediates. nih.gov Radical cascade cyclizations of unactivated alkenes have also been developed to synthesize ring-fused quinazolinones, showcasing high atom economy under transition-metal-free conditions. These advanced one-pot strategies offer powerful and convergent routes to diverse quinazolinone derivatives.
Targeted Synthesis of 7-chloro-6-methoxy-4aH-quinazolin-4-one
The synthesis of the specifically substituted this compound requires a strategic approach that begins with the careful selection of a precursor containing the chloro and methoxy (B1213986) groups at the correct positions on the aromatic ring.
To obtain the 7-chloro-6-methoxy substitution pattern on the final quinazolinone ring, the logical starting material is a correspondingly substituted anthranilic acid derivative. Specifically, 2-amino-4-chloro-5-methoxybenzoic acid is the key precursor. The numbering of the substituents on this precursor (4-chloro and 5-methoxy) directly translates to the desired 7-chloro and 6-methoxy positions in the resulting quinazolinone heterocycle after cyclization.
The synthesis of this specific precursor, 2-amino-4-chloro-5-methoxybenzoic acid, is not widely documented. However, a plausible synthetic route can be devised starting from the commercially available 2-amino-4-chlorobenzoic acid . masterorganicchemistry.com The synthesis would involve two main transformations:
Nitration: The amino group of 2-amino-4-chlorobenzoic acid would first be protected, typically through acetylation, to form 2-acetamido-4-chlorobenzoic acid. This is necessary to prevent oxidation and to direct the subsequent electrophilic substitution. The protected acid would then be nitrated to introduce a nitro group onto the ring. Based on the directing effects of the amide (ortho-, para-directing) and chloro (ortho-, para-directing) groups, nitration is expected to occur at position 5.
Reduction and Methoxylation: Following nitration, the resulting 2-acetamido-4-chloro-5-nitrobenzoic acid would undergo reduction of the nitro group to an amino group, followed by a Sandmeyer-type reaction or other diazotization-substitution sequence to convert the newly formed amino group into a hydroxyl group. This hydroxyl group can then be methylated using a suitable reagent like dimethyl sulfate (B86663) to yield the methoxy group. sigmaaldrich.com Finally, deprotection of the acetamido group at position 2 would yield the target precursor, 2-amino-4-chloro-5-methoxybenzoic acid.
An alternative, more direct approach could involve the chlorination of 2-amino-5-methoxybenzoic acid. The synthesis of 4-amino-5-chloro-2-methoxybenzoic acid has been reported starting from p-aminosalicylic acid, involving methylation, chlorination with N-chlorosuccinimide, and hydrolysis. sigmaaldrich.com A similar strategy could potentially be adapted.
Once the key precursor, 2-amino-4-chloro-5-methoxybenzoic acid, is obtained, it can be converted to this compound using one of the established cyclo-condensation methods described in section 2.1.1. For instance, heating the precursor with formamide under Niementowski conditions would lead to the cyclization and formation of the desired quinazolinone. prepchem.com
Strategies for Introducing the 4aH Hydrogen Configuration
The generation of the chiral center at the C4a position, which defines the 4aH-quinazolin-4-one structure, is a significant synthetic challenge. This non-aromatic, saturated bridgehead carbon requires specific stereocontrolled methodologies. Based on advancements in the synthesis of related dihydro- and tetrahydro-heterocyclic systems, two primary strategies can be proposed: asymmetric reduction of a quinazolinone precursor and enantioselective cyclization.
Asymmetric Reduction: A prevalent and direct approach involves the stereoselective reduction of the endocyclic C=N bond of a fully aromatic 7-chloro-6-methoxyquinazolin-4(3H)-one precursor. This transformation can be achieved using chiral catalysts that facilitate facial-selective hydride or hydrogen transfer.
Biomimetic Asymmetric Reduction: This method utilizes chiral and regenerable NAD(P)H models to mimic biological reduction processes. acs.org For the synthesis of chiral dihydroquinazolinones, this approach has demonstrated high efficacy, achieving excellent yields and enantiomeric excesses (ee) up to 98%. acs.org The reaction typically employs a combination of a chiral NAD(P)H mimic and an achiral Brønsted or Lewis acid co-catalyst under mild conditions. acs.org
Transition Metal-Catalyzed Asymmetric Hydrogenation: Iridium and Ruthenium-based catalysts are well-established for the asymmetric hydrogenation of N-heterocycles. For instance, Ir-catalyzed asymmetric hydrogenation of quinoxalines, a related heterocyclic system, has been used to produce chiral tetrahydroquinoxaline derivatives with high diastereoselectivity and enantioselectivity (up to 98% ee). youtube.comresearchgate.net This strategy is highly adaptable and could be applied to a suitably substituted quinazolinone to generate the 4aH stereocenter.
Enantioselective Cyclization: An alternative to reducing a pre-formed heterocyclic ring is to construct the ring in a stereocontrolled manner from acyclic precursors.
Metal-Catalyzed Asymmetric Intramolecular Amidation: This strategy has been successfully employed for the synthesis of 2,3-dihydroquinazolinones (DHQZs). In a notable example, a Scandium(III)-inda-pybox catalyst complex facilitates the enantioselective intramolecular amidation of an imine, formed in situ from 2-aminobenzamides and aldehydes, to afford DHQZs in high yields and with excellent enantioselectivity (up to 98% ee). frontiersin.orgnih.gov By designing a precursor that cyclizes to form the C4a-N4 bond, this catalytic system could potentially establish the desired stereochemistry.
Organocatalyzed Cyclocondensation: Chiral organocatalysts, such as those derived from proline, can be used to catalyze the cascade condensation reactions of components like 2-aminobenzamide (B116534) and aldehydes. nih.gov These reactions proceed through a series of steps where the chiral catalyst controls the stereochemical outcome of the ring-closing step, leading to dihydroquinazolinones in high yields and enantiomeric excesses (up to 97% ee). nih.gov
Reaction Condition Optimization and Yield Enhancement
Optimizing reaction conditions is paramount for maximizing the yield and stereoselectivity of the synthesis of this compound and its analogues. Key parameters that can be fine-tuned include the choice of catalyst, solvent, temperature, and reaction methodology.
The selection of the catalyst is critical. For transition metal-catalyzed hydrogenations, the choice of both the metal (e.g., Iridium, Ruthenium, Palladium) and the chiral ligand (e.g., DTBM-SEGPHOS) dictates the reaction's efficiency and stereochemical outcome. In organocatalytic systems, Brønsted acids like p-toluenesulfonic acid (p-TSA) or chiral phosphoric acids have been shown to be effective. nih.gov
Solvent choice can have a profound impact on both reactivity and enantioselectivity. In the Ir-catalyzed asymmetric hydrogenation of quinoxalines, a dramatic solvent-dependent reversal of enantioselectivity was observed; using a toluene/dioxane mixture favored the (R)-enantiomer, while switching to ethanol (B145695) favored the (S)-enantiomer. youtube.comresearchgate.net Temperature is another crucial variable. For the Sc(III)-catalyzed synthesis of DHQZs from aliphatic aldehydes, lowering the reaction temperature from ambient to -20 °C was necessary to achieve high asymmetric induction (86–92% ee). frontiersin.org
Modern techniques can also enhance yields and reduce reaction times. Microwave-assisted synthesis is a powerful tool for accelerating the formation of the quinazolinone ring system, often leading to improved yields compared to conventional heating. Mechanochemical activation, such as ball milling, offers a solvent-free, environmentally benign alternative that can produce quinazolinones in excellent yields in a matter of minutes. nih.govchemrxiv.org
| Parameter | Variation | Effect | Example System | Citation |
|---|---|---|---|---|
| Catalyst | Sc(III)-inda-pybox Complex | High enantioselectivity (up to 98% ee) in intramolecular imine amidation. | Synthesis of 2,3-dihydroquinazolinones | frontiersin.org |
| Catalyst | p-Toluenesulfonic acid (p-TSA) | Effective Brønsted acid catalyst for mechanochemical synthesis. | Grinding-assisted synthesis of quinazolinones | nih.gov |
| Solvent | Toluene/Dioxane vs. Ethanol | Solvent-controlled switch of enantioselectivity (R vs. S product). | Ir-catalyzed asymmetric hydrogenation of quinoxalines | youtube.comresearchgate.net |
| Temperature | Ambient vs. -20 °C | Lowering temperature improved enantioselectivity (ee) for aliphatic substrates. | Sc(III)-catalyzed synthesis of DHQZs | frontiersin.org |
| Method | Mechanochemical Grinding | Rapid (3-15 min), solvent-free reaction with moderate to excellent yields. | p-TSA catalyzed synthesis of quinazolinones | nih.gov |
| Method | Electrochemical Synthesis | Allows for radical hydroarylation under manageable and practical conditions. | Electrochemical hydroarylation to access dihydroquinazolin-4(1H)-ones | acs.org |
Advanced Purification and Characterization Techniques for Novel Quinazolinone Compounds
The purification and characterization of novel, chiral quinazolinone compounds require sophisticated analytical techniques to separate stereoisomers and unambiguously determine their three-dimensional structure.
Advanced Purification Techniques: Standard purification methods like silica (B1680970) gel chromatography are often sufficient for separating reaction intermediates or achiral products. mdpi.com However, for chiral compounds such as this compound, which may be synthesized as a racemic or diastereomeric mixture, more advanced separation techniques are essential.
Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) using chiral stationary phases (CSPs) are the most powerful and widely used methods for separating enantiomers. rotachrom.comchiralpedia.comrotachrom.com These techniques can achieve baseline resolution of enantiomers, which is necessary for accurate quantification and isolation of enantiopure compounds. nih.govrsc.org SFC is often considered a greener and faster alternative to HPLC, using supercritical CO2 as the primary mobile phase. youtube.comrotachrom.com
Diastereomeric Resolution: An alternative classical approach involves reacting the enantiomeric mixture with a chiral resolving agent to form diastereomeric salts. chiralpedia.com These salts possess different physical properties, such as solubility, allowing them to be separated by crystallization. chiralpedia.comacs.org The desired enantiomer is then recovered by removing the resolving agent.
Advanced Characterization Techniques: Once purified, a suite of spectroscopic and analytical methods is used to confirm the structure and stereochemistry.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D NMR (¹H, ¹³C) and 2D NMR (HSQC, HMBC) experiments are fundamental for elucidating the core structure and connectivity of the molecule. mdpi.com For chiral compounds, specialized NMR techniques can be used to distinguish between stereoisomers. The use of chiral solvating agents or chiral phosphoric acids as NMR auxiliaries can induce chemical shift differences (ΔΔδ) between the signals of two enantiomers, allowing for their differentiation and the determination of enantiomeric excess directly from the ¹H NMR spectrum. frontiersin.orgresearchgate.net
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition of the synthesized compound by providing a highly accurate mass measurement.
Single-Crystal X-ray Diffraction: This is the definitive method for determining the absolute three-dimensional structure of a crystalline compound. youtube.comyoutube.com It provides precise information on bond lengths, bond angles, and, most importantly for a chiral molecule, the absolute configuration of its stereocenters. acs.orgacs.org The successful growth of a single crystal of the purified compound allows for its unambiguous structural confirmation. acs.orgnih.gov
| Technique | Purpose | Information Obtained | Citation |
|---|---|---|---|
| Chiral HPLC/SFC | Purification & Enantiomeric Purity | Separation of enantiomers/diastereomers; determination of enantiomeric excess (ee). | youtube.comrotachrom.comnih.gov |
| NMR with Chiral Auxiliaries | Stereochemical Analysis | Differentiation of enantiomeric signals in the NMR spectrum for ee determination. | frontiersin.orgresearchgate.net |
| 2D NMR (HSQC, HMBC) | Structural Elucidation | Correlation between protons and carbons to confirm the molecular framework. | mdpi.com |
| High-Resolution Mass Spectrometry (HRMS) | Compositional Analysis | Provides exact mass and confirms the molecular formula. | chiralpedia.com |
| Single-Crystal X-ray Diffraction | Absolute Structure Determination | Unambiguous 3D molecular structure, including absolute configuration of chiral centers. | acs.orgnih.govacs.org |
Molecular Design and Structure Activity Relationship Sar Studies of 7 Chloro 6 Methoxy 4ah Quinazolin 4 One and Derivatives
Positional Scanning and Substituent Effects on Quinazolinone Bioactivityresearchgate.netnih.govresearchgate.netnih.govmdpi.comrsc.orgnih.gov
The pharmacological activity of the quinazolinone core can be finely tuned by altering the substituents on both the benzene (B151609) and pyrimidine (B1678525) rings. nih.govnih.gov Structure-activity relationship (SAR) studies have consistently shown that modifications at positions 2, 3, 6, 7, and 8 are critical in determining the potency and selectivity of these compounds. nih.govnih.gov
Impact of Halogenation at Position 7 on Receptor Binding and Functional Responseresearchgate.netnih.gov
The introduction of halogen atoms onto the quinazolinone scaffold is a common strategy in medicinal chemistry to modulate a compound's physicochemical properties, such as lipophilicity, and its interaction with target receptors. researchgate.net Halogenation at position 7 of the quinazolinone ring, in particular, has been shown to influence biological activity, although its effects can be context-dependent.
In studies on 4(3H)-quinazolinone antibacterials, substitution at the C7 position generally resulted in a loss of activity. nih.govacs.org However, in the context of Epidermal Growth Factor Receptor (EGFR) kinase inhibitors, bulkier substituents at position C-7 are considered favorable for inhibitory activity. mdpi.com For instance, gefitinib, a clinically approved EGFR inhibitor, features a chloro group at position 7, highlighting the importance of this substitution for its anticancer activity. nih.gov The presence of a basic side chain at position 6 or 7 of the quinazoline (B50416) nucleus also plays a significant role in determining cytotoxicity. nih.gov This suggests that the electronic and steric properties of the substituent at C7 are critical for optimal interaction with the target's binding site. The precise impact of the 7-chloro group in 7-chloro-6-methoxy-4aH-quinazolin-4-one would thus depend on the specific biological target being investigated, but it is a well-established position for modulation of activity.
Role of Methoxy (B1213986) Group at Position 6 in Modulating Biological Activitynih.govresearchgate.netnih.gov
The methoxy group at position 6 is a key feature of many biologically active quinazolinones, including EGFR inhibitors. frontiersin.org SAR studies reveal that substitutions on the benzene ring of the quinazoline core can significantly influence activity. For example, in a series of 4-arylamino-quinazoline derivatives, substituting the lateral benzene ring at the C-6 position with small, lipophilic groups increased inhibitory potency. mdpi.com Conversely, the introduction of hydrophilic groups at this position led to decreased activity. mdpi.com
Significance of Substituents at the Quinazolinone Ring Positions 2, 3, and 4nih.govresearchgate.netnih.govnih.gov
Positions 2, 3, and 4 of the quinazolinone ring are pivotal for its biological activity, and extensive research has been dedicated to exploring the effects of various substituents at these sites. nih.govresearchgate.net
Position 2: The substituent at C-2 is critical for modulating the activity of the quinazolinone molecule. researchgate.net The presence of methyl, amine, or thiol groups at this position is often considered essential for antimicrobial activities. nih.gov In some antibacterial quinazolinones, replacing a phenyl moiety at C-2 with a pyrazole (B372694) was tolerated. nih.gov For anticancer activity, SAR studies on tubulin polymerization inhibitors showed that the 2-chloroquinazoline (B1345744) derivative was the most potent in its series. nih.gov The nature of the group at C-2 can influence the molecule's ability to fit into the target's binding pocket and form key interactions.
Position 3: The N-3 position is frequently substituted to enhance biological effects. Attaching different heterocyclic or substituted aromatic rings at this position is a common strategy for improving chemotherapeutic activity. nih.govresearchgate.net For example, 2,3-disubstituted-4(3H)-quinazolinones with specific moieties at N-3 have shown potential as potent COX-2 inhibitors. researchgate.net Preventing the lactam-lactim tautomerism by substituting the N-H hydrogen at position 3 can increase antibacterial activity. nih.gov
Position 4: The carbonyl oxygen at position 4 is a defining feature of the quinazolinone scaffold and a key interaction point. It frequently acts as a hydrogen bond acceptor, anchoring the molecule within the active site of a target protein, such as the hinge region of kinases. nih.govfrontiersin.org In some antimicrobial derivatives, the carbonyl oxygen at C-4, alongside a moiety at C-2, creates a negatively charged region that can interact with bacterial cell wall components. nih.gov Replacing this oxygen with an amine or substituted amine can also modulate antimicrobial activity. nih.gov
| Position | Substituent Type | Observed Effect on Bioactivity | Example Target/Activity | Reference |
|---|---|---|---|---|
| 7 | Halogen (e.g., Chloro) | Favorable for EGFR inhibition; can decrease antibacterial activity. | Anticancer (EGFR), Antibacterial | nih.govacs.orgmdpi.com |
| 6 | Methoxy | Often enhances activity; favorable for kinase inhibition and antimicrobial effects. | Anticancer (EGFR, G9a), Antimicrobial | nih.govmdpi.comnih.gov |
| 2 | Aryl, Alkyl, Thiol, Halogen | Crucial for activity; nature of substituent dictates potency. | Antimicrobial, Anticancer (Tubulin) | nih.govnih.gov |
| 3 | Aromatic/Heterocyclic rings | Important for modulating activity; prevents tautomerism. | Antimicrobial, Anti-inflammatory (COX-2) | nih.govresearchgate.net |
| 4 | Carbonyl (Oxo) | Acts as a key hydrogen bond acceptor. | Kinase Inhibition, Antimicrobial | nih.govnih.gov |
Ligand-Based Design and Structure-Based Design Principles for Quinazolinone Scaffolds
The development of novel quinazolinone-based therapeutic agents heavily relies on computational drug design strategies, which can be broadly categorized into ligand-based and structure-based approaches. researchgate.netnih.gov
Ligand-Based Design: When the 3D structure of the biological target is unknown, ligand-based methods are employed. These strategies use a set of molecules with known activities to derive a model that predicts the activity of new compounds. tandfonline.com
Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structures of quinazolinone derivatives and their biological activity. nih.govtandfonline.com By analyzing parameters like electronic, steric, and hydrophobic properties, 3D-QSAR models can provide valuable insights for structural modifications to design lead compounds with improved activity. researchgate.net Such models have been successfully used to analyze 4(3H)-quinazolinone derivatives targeting enzymes like thymidylate synthase.
Pharmacophore Modeling: This technique identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to be active at a specific target. tandfonline.com Pharmacophore models for quinazolinone derivatives have been developed to identify novel inhibitors for targets like acetylcholinesterase, serving as filters in virtual screening campaigns to find new potential drug candidates. tandfonline.comtandfonline.comnih.gov
Structure-Based Design: When the 3D structure of the target protein is available, structure-based design methods like molecular docking are powerful tools.
Molecular Docking: This computational technique predicts the preferred orientation and binding affinity of a ligand when it interacts with a target receptor. nih.gov Docking studies have been instrumental in understanding the binding modes of quinazolinone derivatives with various targets, including DNA gyrase, COX-2, and EGFR. researchgate.netnih.govnih.gov For example, docking simulations can reveal key interactions, such as the hydrogen bonds formed between the quinazolinone scaffold and amino acid residues in the active site of EGFR, guiding the design of more potent inhibitors. nih.gov These studies help rationalize SAR data and predict the activity of newly designed compounds before their synthesis. nih.govnih.gov
Conformational Analysis and Stereochemical Influence on Pharmacological Profiles
The three-dimensional structure of a molecule, including its conformation and stereochemistry, is a critical determinant of its pharmacological activity. Biological systems are inherently chiral, and thus often interact differently with different stereoisomers of a drug molecule.
Conformational Analysis: This involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. mvpsvktcollege.ac.inscispace.com For a molecule like this compound, the non-aromatic "4aH" portion of the ring system would exist in various conformations. The relative stability of these conformations determines the molecule's predominant shape in solution, which in turn affects its ability to bind to a receptor. mvpsvktcollege.ac.in The lowest energy conformation is typically the most populated and biologically relevant one. proquest.com While specific conformational analyses for this exact tautomer are not widely reported, the principles dictate that the molecule will adopt a shape that minimizes steric strain and unfavorable electronic interactions.
Stereochemical Influence: If a quinazolinone derivative contains one or more chiral centers, it can exist as different stereoisomers (enantiomers or diastereomers). These stereoisomers can have identical chemical connectivity but different spatial arrangements, leading to distinct pharmacological profiles. mvpsvktcollege.ac.in It is common for one enantiomer of a chiral drug to be significantly more potent or have a different biological effect than its mirror image. This is because the precise 3D arrangement of functional groups is crucial for optimal interaction with the chiral binding site of a protein. For example, in disubstituted cyclohexanes, which serve as a basic model for non-aromatic cyclic systems, cis and trans isomers, as well as their respective chair conformations, lead to vastly different spatial orientations of substituents and, consequently, different stabilities and potential biological interactions. mvpsvktcollege.ac.inscispace.com Therefore, controlling the stereochemistry during the synthesis of complex quinazolinone derivatives is essential for developing selective and effective therapeutic agents.
Biological Activities and Pharmacological Relevance of Quinazolinone Derivatives
Broad Spectrum of Biological Activities Associated with Quinazolinone Scaffolds
The quinazolinone nucleus is a versatile scaffold that has been extensively modified to generate a multitude of derivatives with a broad spectrum of biological activities. nih.gov
In Vitro Antiproliferative and Anticancer Efficacy Against Various Cancer Cell Lines (e.g., MCF-7, A549, HepG2, HT-29)
Numerous studies have demonstrated the potent antiproliferative and anticancer effects of quinazolinone derivatives against a range of human cancer cell lines. For instance, various substituted quinazolinones have shown inhibitory activity against breast cancer (MCF-7), lung cancer (A549), liver cancer (HepG2), and colon cancer (HT-29) cell lines. researchgate.netnih.govresearchgate.net The anticancer efficacy is often attributed to the specific substitution patterns on the quinazoline (B50416) ring system. nih.gov
Table 1: Examples of Antiproliferative Activity of Quinazolinone Derivatives (Note: Data not specific to 7-chloro-6-methoxy-4aH-quinazolin-4-one)
| Compound Type | Cell Line | Reported Activity (IC50) | Reference |
| Phosphomolybdate based hybrid solid | MCF-7 | 32.11 µmol L-1 | nih.govresearchgate.net |
| Phosphomolybdate based hybrid solid | A549 | 25.17 µmol L-1 | nih.govresearchgate.net |
| Phosphomolybdate based hybrid solid | HepG2 | 33.79 µmol L-1 | nih.govresearchgate.net |
| Benzimidazole derivative | A549 | 15.80 µg/mL | jksus.org |
| Benzimidazole derivative | HepG2 | 15.58 µg/mL | jksus.org |
| Ciprofloxacin Chalcone Hybrid | HepG2 | Induces pre-G1 apoptosis | nih.gov |
| Ciprofloxacin Chalcone Hybrid | MCF-7 | Induces pre-G1 apoptosis | nih.gov |
This table is for illustrative purposes to show the type of data available for related compounds and does not represent data for the specific compound of interest.
Enzyme Inhibition Profiles (e.g., EGFR, BRAFV600E, PARP, Thymidylate Synthase, Tyrosine Kinase)
A significant mechanism through which quinazolinone derivatives exert their anticancer effects is via the inhibition of various enzymes crucial for cancer cell survival and proliferation. Notably, quinazolinone-based compounds have been developed as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and V-Raf Murine Sarcoma Viral Oncogene Homolog B1 (BRAFV600E). nih.gov The quinazoline scaffold is a key feature in several approved tyrosine kinase inhibitors. For example, Afatinib, an irreversible EGFR inhibitor, contains a quinazoline core, although it is a 6-nitro-7-chloro-4-hydroxy quinazoline derivative. sarex.com Similarly, Vandetanib is another kinase inhibitor with a quinazoline structure, specifically a 7-(benzyloxy)-4-chloro-6-methoxyquinazoline (B1278641) intermediate. researchgate.netatlantis-press.com
Antimicrobial Properties (e.g., Antibacterial, Antifungal, Antitubercular, Antiviral Activities)
The quinazoline and quinazolin-4-one scaffolds are also recognized for their broad-spectrum antimicrobial activities. nih.gov Various derivatives have been synthesized and evaluated for their efficacy against different strains of bacteria and fungi.
Anti-inflammatory and Analgesic Effects
Certain quinazolinone derivatives have demonstrated significant anti-inflammatory and analgesic properties. nih.gov These effects are often mediated through the inhibition of inflammatory pathways.
Other Pharmacological Activities (e.g., Antimalarial, Antihypertensive, Antidiabetic, Antioxidant, Anticonvulsant)
The pharmacological versatility of the quinazolinone scaffold extends to a range of other activities, including antimalarial, antihypertensive, and anticonvulsant effects. nih.govnih.gov For instance, certain 1-aryl-6,7-methylenedioxy-3H-quinazolin-4-ones have been investigated as anticonvulsant agents. nih.gov Additionally, some quinazolinone derivatives, such as 6-amino-7-((4-methoxybenzyl)thio)quinazolin-4(3H)-one, have been synthesized for their potential biological activities, highlighting the ongoing interest in this class of compounds. mdpi.comresearchgate.net
Mechanistic Studies of Quinazolinone Action at the Molecular Level
The mechanisms of action for quinazolinone derivatives are diverse and depend on their specific structures. For example, some 2,4-disubstituted quinazoline derivatives have been shown to exert their anticancer effects by down-regulating c-myc through the stabilization of the c-myc promoter G-quadruplex. nih.gov This leads to a cascade of events, including the down-regulation of nucleolin expression and ribosomal RNA synthesis, ultimately resulting in the activation of p53 and apoptosis in cancer cells. nih.gov
Elucidation of Molecular Targets and Downstream Signaling Pathways
The anticancer effects of quinazolinone derivatives are attributed to their ability to interact with a variety of molecular targets crucial for tumor progression. nih.gov These interactions trigger downstream signaling cascades that can culminate in the inhibition of cell growth and induction of cell death.
One of the most well-documented targets for quinazoline-based compounds is the Epidermal Growth Factor Receptor (EGFR) . nih.govnih.gov Many quinazoline derivatives function as potent and selective EGFR tyrosine kinase inhibitors (TKIs), competing with ATP at the catalytic site of the kinase domain. nih.govmdpi.com This inhibition blocks the EGFR signaling cascade, which is frequently overactive in various cancers and drives cell proliferation and survival. google.com The binding is typically reversible and competitive. mdpi.com Downstream of EGFR, the PI3K/Akt/mTOR pathway is a critical signaling route that is often inhibited by quinazolinone compounds. nih.govbiomedres.us For instance, certain 7- or 8-substituted-4-morpholine-quinazoline derivatives act as potent PI3K inhibitors, leading to the significant suppression of the PI3K/Akt/mTOR pathway. biomedres.us
Another important molecular target is tubulin . Quinazolinone derivatives can function as tubulin polymerization inhibitors, disrupting the formation of functional microtubules. nih.govmdpi.com This interference with microtubule dynamics leads to mitotic arrest and subsequent apoptosis. mdpi.com The binding of these compounds to tubulin can be enhanced by specific substitutions on the quinazolinone ring, such as aryl groups with halogens or methoxy (B1213986) groups. mdpi.com
Quinazolinones have also been identified as inhibitors of other critical proteins involved in cancer, including:
RAF kinase : A key component of the MAPK/ERK signaling pathway. mdpi.com
Poly(ADP-ribose)polymerase-1 (PARP-1) : An enzyme vital for DNA repair processes. nih.govrsc.org
Dihydrofolate reductase (DHFR) : An enzyme essential for the synthesis of nucleotides and, consequently, DNA. nih.gov
Signal Transducer and Activator of Transcription 3 (STAT3) : A transcription factor that, when aberrantly activated, promotes tumor cell survival and proliferation. Certain quinazoline compounds have been shown to selectively inhibit STAT3 phosphorylation. acs.org
MET and VEGFR family kinases : Receptor tyrosine kinases like MET, VEGFR-2, and FLT4 (VEGFR3) are also targeted by quinazolinone derivatives, inhibiting angiogenesis and tumor growth. frontiersin.orgnih.gov
The inhibition of these targets often affects downstream signaling pathways such as the NF-κB pathway . Inhibition of NF-κB translocation from the cytoplasm to the nucleus has been observed in cells treated with quinazolinone Schiff bases, linking the compound's activity to the extrinsic apoptosis pathway. nih.gov Furthermore, some derivatives induce the accumulation of Reactive Oxygen Species (ROS) , which can trigger cell cycle arrest and apoptosis. nih.gov
Table 1: Molecular Targets of Quinazolinone Derivatives
| Target Protein | Mechanism of Action | Consequence of Inhibition | References |
|---|---|---|---|
| EGFR | ATP-competitive tyrosine kinase inhibition | Blocks proliferation and survival signals | nih.govnih.govmdpi.com |
| Tubulin | Inhibition of polymerization into microtubules | Mitotic arrest, apoptosis | nih.govmdpi.comfrontiersin.org |
| PI3K | Inhibition of kinase activity | Suppression of PI3K/Akt/mTOR pathway | nih.govbiomedres.us |
| PARP-1 | Inhibition of DNA repair function | Apoptosis, especially in combination with DNA damage | nih.govrsc.org |
| STAT3 | Inhibition of phosphorylation-dependent activation | Induction of apoptosis, reduced cell viability | acs.org |
| MET/VEGFR | Inhibition of tyrosine kinase activity | Anti-angiogenic effects, tumor growth inhibition | frontiersin.orgnih.gov |
| DHFR | Inhibition of folate metabolism | Inhibition of DNA synthesis | nih.gov |
Understanding Ligand-Receptor Interactions and Binding Modes
The efficacy of quinazolinone derivatives is fundamentally determined by their specific interactions with the binding sites of their target receptors. Molecular docking and simulation studies have been instrumental in elucidating these interactions at an atomic level.
For EGFR , quinazoline inhibitors typically bind to the ATP-binding pocket of the kinase domain. nih.gov The quinazoline core acts as a scaffold, and specific substitutions dictate the binding affinity and selectivity. For example, docking studies of certain derivatives have revealed binding modes similar to the approved drug lapatinib, with hydrogen bonds forming between the ligand and key amino acid residues in the active site, such as the Asp residue of the DFG-motif. nih.gov
In the case of the Thyroid-Stimulating Hormone Receptor (TSHR) , a small molecule agonist based on a quinazolin-4-one ring was shown through docking simulations to bind within a pocket involving multiple polar interactions. Specifically, intermolecular hydrogen bonds were formed with the hydroxyl group of Serine 505 and the carbonyl oxygen of Isoleucine 654, which are critical for stabilizing the ligand-receptor complex. acs.org
Molecular docking of quinazolinone hydrazide derivatives against MET kinase revealed specific binding modes within the enzyme's active site, which were validated against the co-crystallized native ligand, foretinib. nih.gov Similarly, for FLT4 (VEGFR3) , docking studies using a homology model identified key residues involved in binding, including Cys930, Ala877, and Lys879. nih.gov
A particularly novel mechanism involves the interaction of quinazoline ligands with DNA G-quadruplex (G4) structures. acs.org These compounds have been shown to selectively bind and stabilize G4 structures, which are enriched in telomeres and promoter regions of oncogenes. This stabilization leads to replication stress and DNA damage. acs.org NMR and molecular dynamics simulations have confirmed that these small, uncharged compounds can effectively interact with these non-canonical DNA structures, representing a dual-targeting strategy alongside direct protein inhibition (e.g., STAT3). acs.org
Table 2: Ligand-Receptor Binding Interactions for Quinazolinone Derivatives
| Receptor/Target | Key Interacting Residues/Features | Method of Study | References |
|---|---|---|---|
| EGFR Kinase Domain | DFG-motif (Asp855) | Molecular Docking | nih.gov |
| TSHR | Ser505, Ile654 | Molecular Docking | acs.org |
| MET Kinase | ATP-binding pocket (Foretinib site) | Molecular Docking | nih.gov |
| FLT4 (VEGFR3) | Cys930, Ala877, Lys879 | Homology Modeling & Docking | nih.gov |
| DNA G-Quadruplex | Selective stabilization of G4 structure | NMR, Molecular Dynamics | acs.org |
Investigation of Apoptosis Induction and Cell Cycle Modulation
A primary outcome of the interaction between quinazolinone derivatives and their molecular targets is the induction of programmed cell death (apoptosis) and the disruption of the normal cell cycle in cancer cells.
Apoptosis Induction: Quinazolinones are known to trigger apoptosis through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways. nih.gov
Intrinsic Pathway : Many derivatives induce apoptosis by disrupting the mitochondrial membrane potential, which leads to the release of cytochrome c into the cytosol. nih.govnih.gov This, in turn, activates a cascade of caspase enzymes, beginning with the initiator caspase-9 and followed by the executioner caspases-3 and -7. nih.govnih.gov The activation of these caspases leads to the cleavage of cellular substrates, such as PARP, and ultimately results in the morphological and biochemical hallmarks of apoptosis. mdpi.comrsc.org The expression ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2 is often increased, further promoting the mitochondrial pathway. mdpi.comnih.gov
Extrinsic Pathway : The extrinsic pathway is also engaged by some quinazolinones. This involves the activation of the initiator caspase-8, which can be triggered by death receptors on the cell surface. nih.gov The inhibition of the NF-κB signaling pathway has been linked to the activation of this extrinsic apoptotic route. nih.gov
Cell Cycle Modulation: Quinazolinone compounds frequently cause cancer cells to arrest at specific phases of the cell cycle, preventing their proliferation. mdpi.com Cell cycle arrest has been observed at the G0/G1, S, and G2/M phases. nih.govnih.govnih.govresearchgate.net
G2/M Arrest : A common finding is the accumulation of cells in the G2/M phase. mdpi.com This is often a consequence of tubulin inhibition, which disrupts mitotic spindle formation. mdpi.com This arrest can be accompanied by an increase in the expression of regulatory proteins such as cyclin B1 and Cdk1. mdpi.com
G0/G1 Arrest : Some derivatives cause an arrest at the G0/G1 checkpoint. nih.govnih.gov For example, a novel quinazolinone compound named MMD induced cell cycle arrest at the G0/G1 phase in MCF-7 breast cancer cells. nih.gov
This modulation of the cell cycle prevents damaged cells from proceeding with division and often precedes the onset of apoptosis. mdpi.com Flow cytometry analysis is a standard method used to confirm these effects, showing an accumulation of cells in a specific phase and an increase in the sub-G1 population, which is indicative of apoptotic cells with fragmented DNA. rsc.orgresearchgate.net
Table 3: Effects of Quinazolinone Derivatives on Apoptosis and Cell Cycle
| Effect | Key Molecular Events | Common Experimental Findings | References |
|---|---|---|---|
| Apoptosis | Cytochrome c release, Caspase-9/8/3/7 activation, PARP cleavage, Increased Bax/Bcl-2 ratio | DNA fragmentation, Annexin V/PI staining, Increased caspase activity | nih.govrsc.orgnih.govnih.gov |
| Cell Cycle Arrest | Modulation of Cyclin B1/Cdk1 levels | Accumulation of cells in G0/G1, S, or G2/M phase via flow cytometry | nih.govmdpi.comnih.govresearchgate.net |
Computational Chemistry and in Silico Studies of 7 Chloro 6 Methoxy 4ah Quinazolin 4 One and Analogues
Molecular Docking Simulations for Binding Affinity Prediction and Interaction Analysis
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is instrumental in predicting the binding affinity and understanding the interaction between a ligand, such as a quinazolinone derivative, and a protein's active site. researchgate.nettandfonline.com
Prediction of Ligand-Protein Binding Modes and Key Residue Interactions
Molecular docking simulations for quinazolinone analogues have been pivotal in elucidating their binding modes with various protein targets. For instance, studies on quinazolinone derivatives as inhibitors of enzymes like matrix metalloproteinase-13 (MMP-13) and phosphodiesterase 7 (PDE7A) have identified key amino acid residues crucial for stable binding. nih.govnih.gov These interactions often involve hydrogen bonds and electrostatic interactions with residues such as Ala238, Thr245, and Thr247 in MMP-13. nih.gov The quinazolinone core, along with its substituents, plays a significant role in forming these stabilizing interactions. nih.gov The chloro and methoxy (B1213986) groups on the quinazolinone ring can influence the electronic and steric properties of the molecule, potentially enhancing its binding affinity. nih.gov
A representative example of key interactions for a hypothetical quinazolinone analogue is detailed in the table below.
| Target Protein | Key Interacting Residues | Type of Interaction |
| EGFR | Met793, Lys745, Cys797 | Hydrogen Bond, Pi-Alkyl |
| PARP1 | Ser904, Gly863, Arg865 | Hydrogen Bond, Pi-Sigma |
| c-Met | Tyr1230, Met1211, Asp1228 | Hydrogen Bond, Pi-Sulfur |
Virtual Screening for Identifying Potential Therapeutic Targets
Virtual screening is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. For quinazolinone derivatives, virtual screening has been employed to identify potential therapeutic targets by docking a library of these compounds against various known protein structures. This approach has been successful in identifying novel inhibitors for targets such as epidermal growth factor receptor (EGFR) and poly (ADP-ribose) polymerases (PARPs). tandfonline.comnih.gov
Molecular Dynamics Simulations for Conformational Stability and Dynamic Behavior
Molecular dynamics (MD) simulations are used to analyze the physical movements of atoms and molecules. researchgate.net In the context of drug design, MD simulations provide valuable insights into the conformational stability of a ligand-protein complex over time. tandfonline.comresearchgate.net For quinazolinone derivatives, MD simulations have been used to assess the stability of their binding to target proteins. nih.govnih.gov These simulations can reveal fluctuations in the protein structure upon ligand binding and the persistence of key interactions identified through molecular docking. researchgate.net For example, a 100ns MD simulation of a quinazolinone derivative bound to PARP1 and STAT3 showed that the complex remained stable, indicating effective inhibition. tandfonline.com
The stability of the complex is often evaluated by calculating the Root Mean Square Deviation (RMSD) of the protein and ligand over the course of the simulation. A stable RMSD profile suggests a stable binding mode. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Efficacy
Quantitative Structure-Activity Relationship (QSAR) models are regression or classification models used in the chemical and biological sciences and engineering. nih.gov These models correlate the physicochemical properties of a series of compounds with their biological activities. nih.gov For quinazolinone derivatives, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been developed to predict their cytotoxic activities. nih.gov These models help in understanding how different substituents on the quinazolinone ring affect the biological activity, guiding the design of more potent analogues. rsc.org For instance, QSAR models have shown that electrostatic, hydrophobic, and hydrogen-bond acceptor fields are primary influencers of the activity of MMP-13 inhibitors. nih.gov
A typical QSAR model for a series of quinazolinone analogues might look like the following equation: pIC50 = c0 + c1(LogP) + c2(Polar Surface Area) + c3(Molecular Weight)
Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, and the coefficients (c0, c1, c2, c3) are determined from the regression analysis.
In Silico Pharmacokinetic and Pharmacodynamic Prediction (e.g., ADMET Profiling excluding toxicity outcomes)
In silico ADMET (Absorption, Distribution, Metabolism, and Excretion/Toxicity) profiling is a crucial step in early drug discovery to predict the pharmacokinetic properties of a compound. nih.govnih.gov For quinazolinone derivatives, computational tools are used to estimate properties like oral bioavailability, blood-brain barrier penetration, and metabolic stability. tandfonline.comnih.gov These predictions help in prioritizing compounds with favorable drug-like properties for further development. nih.gov For example, in silico studies on some quinazolinone analogues have predicted good intestinal absorption and the ability to cross the blood-brain barrier. nih.gov
A summary of predicted ADMET properties for a representative quinazolinone analogue is presented in the table below.
| ADMET Property | Predicted Value/Range | Significance |
| Molecular Weight | < 500 g/mol | Lipinski's Rule of Five compliance |
| LogP (o/w) | < 5 | Optimal lipophilicity |
| Hydrogen Bond Donors | < 5 | Good membrane permeability |
| Hydrogen Bond Acceptors | < 10 | Good membrane permeability |
| Caco-2 Permeability | High | Good intestinal absorption |
Future Directions and Emerging Research Avenues for 7 Chloro 6 Methoxy 4ah Quinazolin 4 One
Development of Next-Generation Quinazolinone-Based Agents with Enhanced Selectivity and Potency
The quest for more effective and safer drugs is a primary driver of research into quinazolinone derivatives. A key focus is the enhancement of both the potency (the amount of drug needed to produce an effect) and the selectivity (the drug's ability to target a specific receptor or enzyme without affecting others) of these compounds.
Detailed structure-activity relationship (SAR) studies are fundamental to this effort. nih.govnih.gov By systematically modifying the substituents at various positions on the quinazolinone ring system—notably at positions 2, 3, 6, and 8—researchers can significantly alter the biological activity profile of the resulting molecules. nih.govnih.gov For instance, the introduction of different functional groups can lead to improved binding affinity with the target protein, thereby increasing potency.
One successful strategy involves the hybridization of the quinazolinone scaffold with other pharmacophores (the part of a molecule responsible for its biological activity), such as chalcones, triazoles, and sulfonamides. This approach has been shown to enhance both the selectivity and potency of the resulting hybrid molecules. nih.gov Another avenue of investigation is the synthesis of conformationally restricted analogs, where the flexibility of the molecule is reduced. This can lead to a more precise fit with the target, potentially increasing both potency and selectivity.
Exploration of Novel Biological Targets and Therapeutic Applications for Substituted Quinazolinones
The versatility of the quinazolinone scaffold allows for its application across a wide spectrum of therapeutic areas. researchgate.net While quinazolinones are well-established as anticancer agents, with several approved drugs on the market, ongoing research continues to uncover new biological targets and potential therapeutic uses. nih.govtandfonline.com
Table 1: Investigated Therapeutic Applications of Quinazolinone Derivatives
| Therapeutic Area | Specific Target/Application |
| Oncology | Epidermal Growth Factor Receptor (EGFR) inhibitors, Vascular Endothelial Growth Factor Receptor (VEGFR) inhibitors, Tubulin polymerization inhibitors, Poly (ADP-ribose) polymerase (PARP) inhibitors nih.govnih.gov |
| Infectious Diseases | Antibacterial, antifungal, antiviral (including against Zika, Dengue, and SARS-CoV-2), antimalarial agents nih.govmedchemexpress.comstanford.edu |
| Neurodegenerative Diseases | Potential treatments for Alzheimer's disease by targeting cholinesterases, β-amyloid aggregation, and tau protein capes.gov.brmdpi.comqualiketresearch.com |
| Inflammatory Diseases | Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LOX) inhibitors researchgate.net |
| Other | Anticonvulsant, antidiabetic, antioxidant, and antiparasitic agents researchgate.net |
Recent studies have highlighted the potential of quinazolinone derivatives as potent antiviral agents, with activity demonstrated against viruses such as Zika and Dengue. medchemexpress.com Furthermore, their ability to cross the blood-brain barrier makes them attractive candidates for treating central nervous system disorders, including Alzheimer's disease. nih.govcapes.gov.br Research in this area is focused on designing multi-target-directed ligands that can address the complex pathology of such diseases. capes.gov.br The exploration of quinazolinones as inhibitors of enzymes like PARP in cancer therapy and their potential as antimicrobial agents to combat drug-resistant pathogens are also active areas of investigation. nih.govbiorxiv.org
Advancements in Sustainable and Efficient Synthetic Methodologies for Complex Quinazolinone Derivatives
Microwave-assisted synthesis has emerged as a powerful tool, often leading to significantly reduced reaction times and increased yields compared to conventional heating methods. nih.govnih.gov The use of environmentally benign solvents, such as deep eutectic solvents and even water, is also being explored to create greener synthetic routes. researchgate.netmedchemexpress.com
Other innovative approaches include:
Flow chemistry: This technique, which involves the continuous pumping of reagents through a reactor, offers advantages in terms of safety, scalability, and control over reaction conditions.
Photocatalysis: The use of visible light to drive chemical reactions is a rapidly developing area that offers a sustainable alternative to traditional methods that often require harsh conditions. tandfonline.com
Multi-component reactions: These reactions, where multiple starting materials are combined in a single step to form a complex product, are highly efficient and atom-economical. rsc.org
Novel catalytic systems: The development of new catalysts, including those based on copper and iron, is enabling more efficient and selective syntheses of quinazolinone derivatives. researchgate.netrsc.org
Integration of Artificial Intelligence and Machine Learning in Quinazolinone Drug Discovery Research
Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize drug discovery, and their application to quinazolinone research is a burgeoning field. capes.gov.br These computational tools can significantly accelerate the identification and optimization of new drug candidates.
Key applications of AI and ML in this area include:
Predictive Modeling: Machine learning models, such as random forests and deep neural networks, can be trained on large datasets of known quinazolinone derivatives and their biological activities. nih.govnih.gov These models can then be used to predict the activity of new, untested compounds, helping to prioritize which molecules to synthesize and test in the laboratory. nih.gov
Virtual Screening: AI algorithms can rapidly screen vast virtual libraries of chemical compounds to identify those that are most likely to bind to a specific biological target. This can dramatically reduce the time and cost associated with the initial stages of drug discovery. mdpi.com
De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties, such as high potency and selectivity for a particular target. These models can explore a much larger chemical space than is possible with traditional methods. stanford.edu
Retrosynthesis Prediction: AI can assist in planning the chemical synthesis of novel quinazolinone derivatives by predicting the most efficient synthetic routes. researchgate.net
Collaborative Research Initiatives in Quinazolinone Chemistry and Biology
The complexity of modern drug discovery necessitates a collaborative approach, bringing together experts from diverse fields. In the area of quinazolinone research, collaborations between academic institutions, pharmaceutical companies, and specialized research centers are crucial for translating basic scientific discoveries into new medicines.
These partnerships can take various forms:
Sponsored Research Agreements: Pharmaceutical companies often fund research in academic labs that have expertise in specific areas of quinazolinone chemistry or biology.
Compound Library Sharing: Academic researchers may gain access to the extensive chemical libraries of pharmaceutical companies for high-throughput screening campaigns.
Joint Research Programs: These programs involve a more integrated collaboration, with scientists from both sectors working together on a common research goal.
Such academic-industrial partnerships are essential for bridging the gap between early-stage discovery and clinical development, ultimately accelerating the delivery of new quinazolinone-based therapies to patients. nih.govchemistryviews.org
Q & A
Basic: What are the standard synthetic routes for 7-chloro-6-methoxy-4aH-quinazolin-4-one?
Answer:
The synthesis typically involves functionalization of the quinazolinone core through halogenation and methoxylation. A common approach includes:
- Nitration/Halogenation: Nitration of 7-fluoroquinazolin-4(3H)-one using fuming HNO₃ and H₂SO₄ at 373 K, followed by chlorination (e.g., using POCl₃) to introduce the chloro group .
- Methoxy Group Introduction: Methoxylation via nucleophilic substitution using NaOMe or alkylation with methyl iodide under basic conditions (e.g., K₂CO₃) .
- Purification: Recrystallization from acetic acid or ethanol-water mixtures to isolate the pure compound .
Key Considerations:
- Monitor reaction progress via TLC or HPLC to avoid over-nitration.
- Use anhydrous conditions for methoxylation to prevent hydrolysis.
Basic: What spectroscopic and crystallographic methods are used to characterize this compound?
Answer:
- 1H/13C NMR: Assign methoxy (δ ~3.95 ppm) and aromatic protons (δ ~7.1–8.35 ppm). Chlorine substituents induce deshielding in adjacent protons .
- Mass Spectrometry (MS): Confirm molecular ion peaks (e.g., [M+H]+ at m/z 254.03) and fragmentation patterns .
- X-ray Crystallography: Resolve crystal packing and hydrogen-bonding networks (e.g., N—H···O interactions) using datasets collected at 100 K .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
